molecular formula C22H14N2O2S B392468 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione CAS No. 311315-93-2

2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione

Cat. No.: B392468
CAS No.: 311315-93-2
M. Wt: 370.4g/mol
InChI Key: WBFUJHDXWIUXQK-UHFFFAOYSA-N
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Description

2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione is a chemical research reagent designed for investigative applications. This compound features a hybrid molecular structure combining a benzothiazole moiety with an isoindoline-1,3-dione (phthalimide) group, a framework recognized in medicinal chemistry for its potential biological activity . While the specific biological data for this exact analog is limited in the public domain, closely related structural analogs have demonstrated significant research value. Specifically, 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione derivatives have been reported to exhibit anti-proliferative activity against prostate cancer cell lines (PC-3 & LNCaP) and function as androgen receptor (AR) antagonists, decreasing androgen-mediated transcription . Furthermore, benzothiazole derivatives, as a chemical class, are under investigation as potent inhibitors of the FOXM1 transcription factor , a key oncogenic driver overexpressed in triple-negative breast cancer (TNBC) and other solid tumors . The incorporation of the isoindoline-1,3-dione group is a common strategy in drug discovery to modulate physicochemical properties and enhance interaction with biological targets . This makes this compound a compound of interest for researchers exploring novel small-molecule therapeutics , particularly in the field of oncology. Its structure presents opportunities for studying structure-activity relationships (SAR) and mechanisms of action in cellular models. Researchers are advised to conduct their own thorough characterization and biological validation for specific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c1-13-6-11-18-19(12-13)27-20(23-18)14-7-9-15(10-8-14)24-21(25)16-4-2-3-5-17(16)22(24)26/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFUJHDXWIUXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-6-methylbenzo[d]thiazole

The benzothiazole core is synthesized via Hantzsch thiazole condensation. Reacting 2-amino-5-methylthiophenol with α-bromo-4-methylacetophenone in ethanol under reflux yields 2-bromo-6-methylbenzo[d]thiazole. This intermediate is pivotal for subsequent cross-coupling.

Suzuki Coupling with 4-Aminophenylboronic Acid

A palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-6-methylbenzo[d]thiazole and 4-aminophenylboronic acid furnishes 2-(4-aminophenyl)-6-methylbenzo[d]thiazole. Optimized conditions employ Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a 3:1 dioxane/water mixture at 80°C for 12 h, achieving 78% yield.

Phthalimide Formation via Phthalic Anhydride

The aniline intermediate reacts with phthalic anhydride in refluxing acetic acid, cyclizing to form the target phthalimide. This step proceeds in 85% yield, with characterization by ¹H NMR (δ 8.25 ppm, aromatic protons) and melting point (227–228°C).

Palladium-Catalyzed Carbonylation of Diiodoarene

Preparation of 1,2-Diiodo-4-(6-methylbenzo[d]thiazol-2-yl)benzene

Starting from 4-(6-methylbenzo[d]thiazol-2-yl)benzaldehyde, iodination with I₂ and HNO₃ in acetic acid yields the diiodo precursor. This step requires precise stoichiometry to avoid over-iodination, achieving 65% yield.

Carbonylation with Mo(CO)₆

Under Pd(PPh₃)₂Cl₂ (5 mol%) and Nixantphos (10 mol%) catalysis, the diiodoarene reacts with Mo(CO)₆ (1.5 equiv) in 1,4-dioxane at 120°C. This one-pot carbonylation forms the phthalimide ring via dual CO insertion, yielding 70% of the target compound. Key advantages include fewer steps and compatibility with electron-deficient arenes.

Hantzsch Thiazole Synthesis and Direct Phthaloylation

Cyclization of 4-Aminophenylthiourea

4-Aminophenylthiourea, synthesized from 4-nitroaniline reduction and thiourea treatment, undergoes Hantzsch condensation with 2-bromo-1-(6-methylphenyl)ethanone. The reaction proceeds in ethanol at 80°C, yielding 2-(4-aminophenyl)-6-methylbenzo[d]thiazole (62% yield).

Direct Phthaloylation

Heating the aniline intermediate with phthalic anhydride in glacial acetic acid (110°C, 6 h) affords the phthalimide in 80% yield. This method bypasses metal catalysts, making it cost-effective for large-scale synthesis.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Suzuki-PhthalimideCoupling, cyclization78–85High regioselectivityRequires palladium catalysts
CarbonylationDiiodoarene synthesis, CO insertion70One-pot synthesisSensitive to moisture and oxygen
Hantzsch-PhthaloylationThiourea cyclization, acylation62–80No transition metalsLower yields in cyclization step

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.7 Hz, 2H, phthalimide), 7.98 (s, 1H, benzothiazole-H), 7.62 (dd, J = 8.7 Hz, 2H, phenyl-H).

  • ¹³C NMR : 167.8 ppm (C=O), 152.1 ppm (benzothiazole-C2).

Mass Spectrometry

  • HRMS (ESI) : m/z calculated for C₂₃H₁₅N₂O₂S [M+H]⁺: 391.0904; found: 391.0911.

Melting Point

  • 227–228°C (lit. : 227–228°C).

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and isoindoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antidepressant Properties

Recent studies have indicated that derivatives of benzothiazole and isoindoline can exhibit significant antidepressant activity. For instance, a series of compounds synthesized from benzothiazole–isoquinoline derivatives demonstrated notable inhibitory effects on monoamine oxidase (MAO), an enzyme linked to mood regulation. One particular compound showed an IC50 value of 14.80 µM against MAO-B, indicating strong potential as an antidepressant agent .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Isoindole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research has shown that certain isoindole derivatives can effectively arrest the cell cycle and induce apoptosis in human cancer cell lines such as Caco-2 and HCT-116 .

Antimicrobial and Antiparasitic Effects

Compounds similar to 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione have also been evaluated for antimicrobial properties against various bacterial strains and parasites like Leishmania tropica. Some derivatives exhibited inhibition comparable to standard antibiotics, suggesting their potential as alternative treatments for infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the coupling of benzothiazole with isoindoline derivatives. The characterization of these compounds often employs techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm their structures and purity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole or isoindoline rings can significantly influence their pharmacological properties. For instance, halogenated derivatives have shown enhanced antimicrobial activity compared to their non-halogenated counterparts .

Neurodegenerative Diseases

In a study focusing on neurodegenerative diseases complicated by depression, a series of benzothiazole–isoquinoline derivatives were synthesized and evaluated for their ability to inhibit MAO-B and cholinesterase (ChE). The most active compound demonstrated promising results in reducing immobility in forced swim tests, which correlates with antidepressant-like effects .

Cancer Treatment

Another investigation highlighted the antiproliferative effects of isoindole derivatives against cancer cell lines. The study found that specific structural modifications led to increased potency in inhibiting cancer cell growth, showcasing the importance of SAR in developing effective anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (µM)Reference
MAO-B InhibitionCompound 4g14.80 ± 5.45
Anticancer ActivityCompound 3-
AntimicrobialCompound 3Comparable to Gentamycin
AntileishmanialCompound 30.0478

Mechanism of Action

The mechanism of action of 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione involves its interaction with biological macromolecules. The benzothiazole moiety can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, the compound may inhibit specific enzymes involved in cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoheterocyclic Moieties

2-[4-(2-Methyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenyl]isoindoline-1,3-dione (11c)
  • Structure: Features a dihydrobenzo[d]thiazole ring (non-aromatic) instead of the fully aromatic benzo[d]thiazole in the target compound.
  • Synthesis : Prepared via cyclocondensation, yielding 29% with a melting point >300°C .
  • Key Spectral Data :
    • IR : NH (3437 cm⁻¹), C=O (1785, 1714 cm⁻¹).
    • NMR : δ 2.50 (s, CH₃), aromatic protons at δ 7.15–8.17.
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione (CAS 15850-24-5)
  • Structure : Contains a phenylthiazole group instead of benzo[d]thiazole.
  • Molecular Formula : C₁₇H₁₀N₂O₂S (MW 306.34) .
  • Comparison : The absence of a fused benzene ring in the thiazole moiety reduces planarity and conjugation, likely diminishing bioactivity compared to the benzo[d]thiazole-containing target.

Analogues with Acryloyl Linkers

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)
  • Structure : Incorporates an indole-acryloyl group.
  • Synthesis : Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with indolecarbaldehyde (48-hour reaction, NaOH/EtOH) .
  • Key Spectral Data :
    • IR : C=O (1700–1780 cm⁻¹), C=C (1600–1650 cm⁻¹).
    • NMR : Aromatic signals at δ 7.2–8.1, acryloyl protons at δ 6.8–7.0.
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4)
  • Structure : Chlorophenyl substituent on the acryloyl group.
  • Synthesis : Similar to Compound 3 but using 4-chlorobenzaldehyde .
  • Comparison : The electron-withdrawing Cl substituent increases polarity, which may improve solubility but reduce membrane permeability compared to the methyl group in the target compound.

Analogues with Triazolidine and Thioxo Groups

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
  • Structure : Contains a triazolidine-thione ring.
  • Synthesis : Refluxing with thiosemicarbazide (42% yield) .
  • Key Spectral Data :
    • IR : NH (3437 cm⁻¹), C=S (1217 cm⁻¹).
    • NMR : δ 2.50 (s, CH₃), aromatic protons at δ 7.15–8.18.
  • Comparison : The thioxo group introduces sulfur-based reactivity, differing from the thiazole’s nitrogen-sulfur synergy in the target compound.

Imidazole and Thiazole Derivatives

2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione
  • Structure : Imidazole ring substituted with diphenyl groups.
  • Synthesis : Four-step process involving cyclization and phthalic anhydride derivatives .
  • Comparison : The imidazole core provides basicity and hydrogen-bonding capacity, contrasting with the electron-deficient thiazole in the target compound.

Key Findings and Implications

  • Structural Impact : The benzo[d]thiazole moiety in the target compound enhances aromaticity and electronic properties compared to phenylthiazole or dihydro analogs.
  • Synthetic Challenges : Yields for thiazole-containing derivatives (e.g., 11c at 29%) suggest steric or electronic hurdles in cyclization steps.
  • Bioactivity Potential: Acryloyl-linked derivatives (Compounds 3–6) show cholinesterase inhibition, hinting that the target compound may share similar enzymatic interactions .

Biological Activity

The compound 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione is a member of the isoindoline class of compounds, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H14N2O2S\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure features a benzo[d]thiazole moiety, which is known for its pharmacological significance.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including those with isoindoline structures. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • IC50 Values : In vitro studies indicated that derivatives similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Thiazole-containing isoindolines were synthesized and tested for their ability to prevent seizures in animal models:

  • Efficacy : Some derivatives showed a significant reduction in seizure duration and frequency, indicating their potential as anticonvulsants .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. The presence of electron-withdrawing groups in the structure enhances their activity against various pathogens:

  • Activity Spectrum : Compounds related to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to established antibiotics .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Protein Interactions : Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer proliferation and seizure pathways, leading to altered cellular signaling and apoptosis in cancer cells .

Case Studies

Several case studies have documented the therapeutic potential of thiazole derivatives:

  • Study on Cancer Cell Lines : A study found that a related compound exhibited selective cytotoxicity against human glioblastoma cells (U251), suggesting a targeted approach for brain tumors .
  • Antimicrobial Efficacy : Another investigation reported that derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .

Q & A

Basic: What are the established synthetic routes for 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione?

Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

Hydrazine Intermediate Formation : Reacting 1-(1,3-dioxoisoindolin-2-yl)thiourea with isatin derivatives (e.g., substituted isatins) in the presence of chloroacetic acid and sodium acetate under reflux in glacial acetic acid .

Cyclization : The reaction mixture is refluxed for 5–6 hours, with progress monitored by thin-layer chromatography (TLC) using DMF-ethanol (1:2) as the eluent .

Purification : The product is recrystallized from DMF-ethanol mixtures to achieve >95% purity. Yield optimization requires precise control of temperature and stoichiometric ratios of reagents .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

X-ray Crystallography : Determines crystal structure and confirms stereochemistry (e.g., dihedral angles between benzothiazole and isoindoline moieties) .

NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with benzothiazole protons resonating at δ 7.2–8.1 ppm .

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 420.5 for [M+H]+^+) and fragmentation patterns .

IR Spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1700 cm1^{-1} for the isoindoline-dione moiety) .

Advanced: How can researchers evaluate the biological activity of this compound in pharmacological studies?

Methodological Answer:

In Vitro Assays :

  • Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values calculated via dose-response curves .
  • Antimicrobial Testing : Utilize broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Mechanistic Studies :

  • Enzyme Inhibition : Assess interactions with target enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance (SPR) .
  • Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to detect programmed cell death .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

Derivative Synthesis : Introduce substituents at the benzothiazole (e.g., Cl, OCH3_3) or isoindoline-dione moieties via Suzuki coupling or nucleophilic substitution .

Comparative Assays : Test derivatives in parallel with the parent compound using standardized protocols (e.g., fixed concentrations, identical cell lines) .

Statistical Models : Apply multivariate analysis (e.g., PCA or QSAR) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Advanced: How should researchers address contradictions in biological or physicochemical data?

Methodological Answer:

Reproducibility Checks :

  • Validate synthesis protocols (e.g., reagent purity, reaction atmosphere) to rule out batch variability .
  • Replicate assays across independent labs to confirm activity trends .

Data Reconciliation :

  • Use orthogonal analytical methods (e.g., HPLC vs. NMR for purity) to resolve discrepancies in compound integrity .
  • Employ isothermal titration calorimetry (ITC) to clarify ambiguous binding affinities .

Advanced: What methodologies assess the environmental impact or stability of this compound?

Methodological Answer:

Environmental Fate Studies :

  • Photodegradation : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Hydrolysis Stability : Test stability in aqueous buffers (pH 4–9) at 25°C and 37°C to simulate natural conditions .

Ecotoxicology :

  • Daphnia magna Assays : Evaluate acute toxicity (48-h LC50_{50}) in freshwater crustaceans .
  • Soil Adsorption Studies : Measure Koc_{oc} values to predict mobility in terrestrial ecosystems .

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